molecular formula C21H19N3O5 B12177384 methyl N-[3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]glycinate

methyl N-[3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]glycinate

Cat. No.: B12177384
M. Wt: 393.4 g/mol
InChI Key: IPBZMFHBSRWSQJ-UHFFFAOYSA-N
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Description

Methyl N-[3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]glycinate is a complex organic compound that belongs to the class of isoindoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a fused isoindoloquinazoline ring system, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]glycinate typically involves multi-step organic reactions. One common method is the Povarov reaction, which is a multicomponent reaction involving anilines, alkenes, and aldehydes. This reaction can be mediated by eutectic solvents, which offer mild reaction conditions and high yields .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Povarov reaction for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions. The use of deep eutectic solvents can also be advantageous for industrial applications due to their recyclability and low environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl N-[3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]glycinate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler derivatives.

    Substitution: This reaction can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce simpler isoindoloquinazoline derivatives.

Scientific Research Applications

Methyl N-[3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]glycinate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl N-[3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]glycinate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-[3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]glycinate is unique due to its specific functional groups and the presence of a glycinate moiety

Biological Activity

Methyl N-[3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]glycinate is a complex organic compound belonging to the isoindoloquinazoline class. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's molecular formula is C21H19N3O5C_{21}H_{19}N_{3}O_{5}, with a molecular weight of 393.4 g/mol. Its structure features a fused isoindoloquinazoline ring system, which is characteristic of compounds known for diverse biological activities.

PropertyValue
Molecular FormulaC21H19N3O5C_{21}H_{19}N_{3}O_{5}
Molecular Weight393.4 g/mol
IUPAC NameMethyl 2-[3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)propanoylamino]acetate
InChI KeyIPBZMFHBSRWSQJ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The unique structure allows it to modulate the activity of these targets, leading to various pharmacological effects.

Biological Activities

Research indicates that isoindoloquinazoline derivatives exhibit several biological activities, including:

  • Anticancer Activity : Compounds within this class have shown promise as anticancer agents. Studies have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Some derivatives have displayed significant antimicrobial activities against a range of pathogens.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can be beneficial in treating conditions like diabetes.

Case Studies and Research Findings

  • Anticancer Studies : A study evaluating the cytotoxic effects of related quinazoline derivatives found that certain compounds exhibited IC50 values indicating strong antiproliferative effects against cancer cell lines. For instance, derivatives showed IC50 values ranging from 50 µM to over 200 µM depending on structural modifications and specific targets .
  • Molecular Docking Studies : Molecular docking analyses have been performed to understand the binding interactions between this compound and its targets. These studies revealed crucial interactions that could explain the compound's biological activity and guide future modifications for enhanced efficacy .
  • Enzyme Inhibition : The compound was evaluated for its potential as an α-glucosidase inhibitor, which is relevant in diabetes management. The results indicated promising inhibitory effects that warrant further exploration .

Properties

Molecular Formula

C21H19N3O5

Molecular Weight

393.4 g/mol

IUPAC Name

methyl 2-[3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)propanoylamino]acetate

InChI

InChI=1S/C21H19N3O5/c1-29-18(26)12-22-17(25)10-11-23-19-13-6-2-3-7-14(13)21(28)24(19)16-9-5-4-8-15(16)20(23)27/h2-9,19H,10-12H2,1H3,(H,22,25)

InChI Key

IPBZMFHBSRWSQJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)CCN1C2C3=CC=CC=C3C(=O)N2C4=CC=CC=C4C1=O

Origin of Product

United States

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